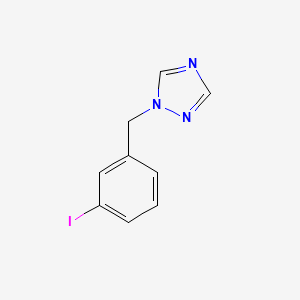

1-(3-Iodobenzyl)-1H-1,2,4-triazole

Description

Significance of the 1,2,4-Triazole (B32235) Heterocycle in Chemical Biology and Drug Discovery Research

The 1,2,4-triazole nucleus is a cornerstone in the development of a wide array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antifungal, antibacterial, antiviral, anticancer, anticonvulsant, and anti-inflammatory properties. wisdomlib.orgnih.govacarindex.comnih.govnih.gov This versatility has made it a focal point for medicinal chemists aiming to develop novel drugs. wisdomlib.orgnih.gov

A notable application of 1,2,4-triazole is in the development of antifungal agents. nih.govnih.gov Drugs like fluconazole (B54011) and itraconazole (B105839), which contain the 1,2,4-triazole core, are effective in treating infections caused by Candida species. nih.gov These drugs function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the synthesis of ergosterol (B1671047), a vital component of fungal cell membranes. nih.gov The emergence of drug-resistant fungal strains has further spurred research into new, more potent 1,2,4-triazole-based antifungal compounds. nih.govnih.gov

Beyond its antifungal applications, the 1,2,4-triazole scaffold is integral to drugs with other therapeutic uses. For instance, letrozole (B1683767) and anastrozole (B1683761) are anticancer drugs, ribavirin (B1680618) is an antiviral agent, and rizatriptan (B1679398) is used for treating migraines. researchgate.net The ability of the 1,2,4-triazole ring to serve as a bioisostere for amide, ester, and carboxylic acid groups further enhances its utility in drug design, allowing for the modification of a drug's properties to improve its efficacy and reduce side effects. nih.govguidechem.com

The following table provides a summary of some key therapeutic applications of 1,2,4-triazole derivatives:

| Therapeutic Area | Examples of Drugs/Derivatives | Mechanism of Action (if known) |

| Antifungal | Fluconazole, Itraconazole, Voriconazole | Inhibition of lanosterol 14α-demethylase nih.gov |

| Anticancer | Letrozole, Anastrozole | Aromatase inhibition researchgate.net |

| Antiviral | Ribavirin | Broad-spectrum antiviral activity researchgate.net |

| Antimigraine | Rizatriptan | Serotonin 5-HT1B/1D receptor agonist researchgate.net |

| Antibacterial | Cefazolin, Cefatrizine | Inhibition of bacterial cell wall synthesis |

| Anticonvulsant | Loreclezole | Modulation of GABA-A receptors |

| Anti-inflammatory | Various derivatives under investigation | Inhibition of inflammatory mediators |

Overview of Benzyl-Substituted Triazoles in Contemporary Chemical Synthesis

Benzyl-substituted triazoles are a significant class of compounds in modern chemical synthesis, largely due to their accessibility through various synthetic routes and their potential as biologically active molecules. The synthesis of these compounds often involves the reaction of a benzyl (B1604629) halide with a triazole ring or the construction of the triazole ring on a benzyl-containing precursor. researchgate.netnih.gov

One of the most prominent methods for synthesizing 1,4-disubstituted 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry." nih.gov This reaction involves the coupling of a benzyl azide (B81097) with a terminal alkyne, providing a highly efficient and regioselective route to the desired triazole. nih.gov Alternative methods include the reaction of benzyl halides with sodium azide and terminal acetylenes. researchgate.net

The synthesis of benzyl-substituted 1,2,4-triazoles can be achieved through various methods, including the reaction of substituted benzylamines with other reagents to form the triazole ring. For instance, the reaction of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde with benzylamine (B48309) can lead to the formation of 1-benzyl-1H-1,2,3-triazole-4-carbaldehyde. mdpi.comresearchgate.net The alkylation of pre-formed 1,2,4-triazoles with benzyl halides is another common approach. yu.edu.jo

The interest in benzyl-substituted triazoles stems from their diverse pharmacological potential. For example, research has shown that certain benzyl-substituted 1,2,3-triazoles exhibit vasorelaxing activity by opening BK channels. nih.gov Furthermore, the presence of a benzyl group can influence the biological activity of the triazole derivative, with studies showing that dihalobenzyl groups can enhance antibacterial and antifungal efficacy compared to monohalobenzyl groups. nih.gov

Role of Halogenated Phenyl Moieties in Organic Chemistry and Pharmacological Studies

Halogenated phenyl moieties are ubiquitous in organic chemistry and play a crucial role in the design and development of pharmaceuticals. dntb.gov.uanih.gov The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto a phenyl ring can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netacs.org

In organic synthesis, halogenated phenyl groups serve as versatile intermediates. The carbon-halogen bond can be readily transformed through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the construction of more complex molecular architectures. The iodine atom, in particular, is a good leaving group in nucleophilic substitution reactions. smolecule.com

From a pharmacological perspective, the incorporation of halogens can have a profound impact on a drug's activity. Halogen bonding, a non-covalent interaction between a halogen atom and a nucleophilic site, is increasingly recognized as an important factor in ligand-protein interactions. acs.org The strength of this interaction generally increases from chlorine to bromine to iodine. acs.org

Halogenation can also influence a drug's metabolic profile. For instance, fluorination is often used to block metabolic oxidation at a specific position in a molecule, thereby increasing its half-life. Furthermore, the presence of halogens can enhance the binding affinity of a drug to its target receptor. For example, studies on halogenated flavonoids have shown that these compounds can exhibit potent antiangiogenic activity. mdpi.com The strategic placement of halogen atoms on a phenyl ring is a key strategy in medicinal chemistry to optimize the potency and pharmacokinetic properties of drug candidates. researchgate.net

Research Rationale for Investigating 1-(3-Iodobenzyl)-1H-1,2,4-triazole

The investigation of this compound is driven by the synergistic potential of its constituent chemical moieties. This compound integrates the well-established biological significance of the 1,2,4-triazole scaffold with the unique properties conferred by the 3-iodobenzyl group.

The 1,2,4-triazole ring, as previously discussed, is a proven pharmacophore present in numerous approved drugs with a wide range of therapeutic applications. nih.govresearchgate.net Its ability to engage in various biological interactions makes it an attractive starting point for the design of new bioactive molecules.

The benzyl substituent provides a flexible linker and can be further functionalized. The specific placement of the iodine atom at the meta-position of the phenyl ring is of particular interest for several reasons. The iodine atom can participate in halogen bonding, potentially enhancing the binding affinity of the molecule to its biological target. acs.org Furthermore, the iodo-substituent provides a reactive handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. smolecule.com

The combination of these structural features in this compound presents a compelling case for its investigation as a potential lead compound in drug discovery programs. The exploration of its synthesis, chemical reactivity, and biological activity could lead to the identification of novel therapeutic agents with improved efficacy and pharmacological profiles.

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-iodophenyl)methyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8IN3/c10-9-3-1-2-8(4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHFJBONYNRFAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594533 | |

| Record name | 1-[(3-Iodophenyl)methyl]-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615534-73-1 | |

| Record name | 1-[(3-Iodophenyl)methyl]-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 3 Iodobenzyl 1h 1,2,4 Triazole

Retrosynthetic Analysis and Key Precursors for 1-(3-Iodobenzyl)-1H-1,2,4-triazole Synthesis

A retrosynthetic analysis of this compound reveals two primary building blocks: the 1,2,4-triazole (B32235) heterocycle and the 3-iodobenzyl group. The most straightforward disconnection occurs at the N-C bond linking the triazole ring to the benzyl (B1604629) group. This leads to 1H-1,2,4-triazole and a suitable 3-iodobenzyl electrophile, such as 3-iodobenzyl bromide, as the key precursors. researchgate.netnih.govacs.org

Strategies for 1,2,4-Triazole Ring Formation

Cycloaddition Reactions in 1,2,4-Triazole Synthesis

[3+2] cycloaddition reactions are a powerful tool for constructing five-membered heterocycles like 1,2,4-triazoles. researchgate.netresearchgate.net These reactions typically involve the combination of a 1,3-dipole with a dipolarophile. For instance, the reaction of nitriles with diazo compounds can yield 1,2,4-triazole derivatives. organic-chemistry.org Copper- and silver-catalyzed [3+2] cycloadditions of isocyanides with diazonium salts have also been reported to produce 1,2,4-triazoles with high regioselectivity and yield. isres.org Another notable method involves the 1,3-dipolar cycloaddition of hydrazonoyl hydrochlorides with oximes, which provides a route to 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org

The choice of catalyst can be crucial in directing the regioselectivity of these cycloadditions. For example, silver(I) catalysis favors the formation of 1,3-disubstituted 1,2,4-triazoles, while copper(II) catalysis leads to 1,5-disubstituted isomers. isres.org Metal-free approaches, such as the reaction between aryl diazonium salts and azalactones, have also been developed for the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles. frontiersin.org

Alternative Methods for 1,2,4-Triazole Core Construction

Besides cycloadditions, several other methods are available for synthesizing the 1,2,4-triazole ring. A common approach involves the condensation of hydrazides with various reagents. For example, heating thiosemicarbazide (B42300) with formamide (B127407) is a straightforward method to produce 1,2,4-triazole-3-thione. nih.gov

Another versatile method is the reaction of amidines with different partners. Copper-catalyzed oxidative cyclization of amidines with various carbon sources like trialkylamines, DMF, or DMSO can efficiently produce 1,3-disubstituted 1,2,4-triazoles. isres.org Metal-free oxidative conditions using iodine as a catalyst can also promote the cyclization of hydrazones with aliphatic amines to form 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org Furthermore, a one-pot reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines offers a highly regioselective route to 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org

Introduction of the 3-Iodobenzyl Moiety

Once the 1,2,4-triazole ring is formed, the next crucial step is the introduction of the 3-iodobenzyl group. This can be achieved either by direct alkylation using a pre-functionalized benzyl halide or by a late-stage iodination of a benzyl-triazole precursor.

Benzyl Halide Alkylation Approaches

The alkylation of the 1,2,4-triazole ring with a benzyl halide is a common and effective method for introducing the benzyl moiety. nih.govnih.gov The reaction of 1H-1,2,4-triazole with an appropriate 3-iodobenzyl halide, such as 3-iodobenzyl bromide, in the presence of a base, leads to the formation of this compound. acs.org

The regioselectivity of this alkylation can be influenced by the reaction conditions, including the choice of base and solvent. researchgate.net While 1,2,4-triazole has two potential nucleophilic nitrogen atoms (N1 and N4), the use of specific bases and conditions can favor the formation of the N1-substituted isomer. researchgate.net For instance, using potassium carbonate as a base in an ionic liquid under microwave conditions has been shown to be a regioselective method for the 1-alkylation of 1,2,4-triazole. researchgate.net

Palladium-Catalyzed Cross-Coupling Strategies for Iodination

An alternative strategy involves the introduction of the iodine atom onto the benzene (B151609) ring after the attachment of the benzyl group to the triazole. This can be accomplished through palladium-catalyzed cross-coupling reactions. researchgate.net Starting with 1-benzyl-1H-1,2,4-triazole, a direct C-H arylation can be performed. researchgate.net However, for iodination, a more common approach would be to start with a bromo- or chloro-substituted benzyltriazole and perform a halogen exchange reaction, or to use a directed C-H activation/iodination protocol. While direct C-H iodination can be challenging, methods for the palladium-catalyzed iodination of aryl groups exist and could potentially be applied in this context.

Functional Group Interconversions on the Iodobenzyl Moiety

The iodine atom on the benzyl ring of this compound serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in elaborating the molecular structure, allowing for the introduction of diverse functional groups and the construction of more complex molecules.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organic halide. nih.gov For a substrate like this compound, the aryl iodide would readily participate in this reaction.

General Reaction Scheme:

The reaction typically involves a palladium catalyst, a base, and a suitable solvent. The organoboron species can be a boronic acid or a boronic ester.

This is a generalized scheme for aryl iodides and not a specific reaction of this compound.

Key Components:

Palladium Catalyst: A variety of palladium(0) and palladium(II) precursors are effective, often in combination with phosphine (B1218219) ligands. Common catalysts include Pd(PPh₃)₄, PdCl₂(dppf), and pre-catalysts based on bulky biarylphosphine ligands like SPhos and XPhos. nih.gov

Base: A base is required to activate the organoboron reagent. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently used. frontiersin.org

Solvents: The choice of solvent depends on the specific substrates and base used. Common solvents include toluene, dioxane, tetrahydrofuran (B95107) (THF), and aqueous mixtures. nih.govfrontiersin.org

Research Findings for Aryl Iodides:

Studies on various aryl iodides have shown that they are highly reactive partners in Suzuki-Miyaura couplings, often requiring milder conditions and lower catalyst loadings compared to aryl bromides or chlorides. nih.gov The reaction is tolerant of a wide range of functional groups, making it highly valuable in complex molecule synthesis. For instance, both electron-rich and electron-deficient arylboronic acids can be coupled effectively with aryl iodides. organic-chemistry.org

Due to the absence of specific data for this compound, a data table of specific examples cannot be generated.

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. mdpi.com This reaction would allow for the introduction of an alkynyl group at the 3-position of the benzyl moiety of the title compound.

General Reaction Scheme:

This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. mdpi.com

This is a generalized scheme for aryl iodides and not a specific reaction of this compound.

Key Components:

Palladium Catalyst: Similar to the Suzuki coupling, catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are classic choices. mdpi.com

Copper(I) Co-catalyst: Copper(I) salts, such as copper(I) iodide (CuI), are crucial for the reaction mechanism, facilitating the formation of a copper acetylide intermediate. mdpi.com

Base: An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), is typically used both as a base and sometimes as a solvent. nih.gov

Solvents: Common solvents include THF, DMF, and acetonitrile.

Research Findings for Aryl Iodides:

Aryl iodides are the most reactive aryl halides in Sonogashira couplings, allowing the reaction to proceed under mild conditions, often at room temperature. rsc.orgresearchgate.net The reaction accommodates a wide variety of terminal alkynes, including those with functional groups such as alcohols, ethers, and silyl (B83357) groups. Both aromatic and aliphatic alkynes can be successfully coupled. nih.gov Copper-free Sonogashira protocols have also been developed to avoid the issue of alkyne homocoupling (Glaser coupling), which is a common side reaction. rsc.org

As no specific examples for this compound are available in the literature, a data table cannot be provided.

Beyond the Suzuki and Sonogashira reactions, the iodo group on the benzyl ring can be transformed using a variety of other powerful cross-coupling methods.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It is a critical tool for synthesizing arylamines, which are prevalent in pharmaceuticals. The reaction requires a palladium catalyst with specialized bulky phosphine ligands and a strong base. nih.govresearchgate.net For a substrate like this compound, this would allow the introduction of primary or secondary amines.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a new, substituted alkene, creating a C-C bond. This reaction is typically catalyzed by a palladium complex. nrochemistry.com

Stille Coupling: This reaction involves the coupling of an organic halide with an organotin compound, catalyzed by palladium. It is a versatile C-C bond-forming reaction, though the toxicity of the organotin reagents is a significant drawback. nrochemistry.com

Carbonylative Couplings: In the presence of carbon monoxide, the aryl iodide can undergo carbonylative coupling reactions, such as the carbonylative Suzuki-Miyaura coupling, to yield ketones. organic-chemistry.orgthieme-connect.com

These reactions highlight the synthetic potential of this compound as a building block for more complex molecular architectures, even though specific examples of these transformations have not been reported in the scientific literature.

Theoretical and Computational Chemistry Studies of 1 3 Iodobenzyl 1h 1,2,4 Triazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into molecular structure and reactivity. For 1,2,4-triazole (B32235) derivatives, these methods elucidate the distribution of electrons and energy levels within the molecule, which governs its chemical behavior.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. dnu.dp.ua It is frequently employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties of 1,2,4-triazole derivatives. researchgate.netresearchgate.net DFT calculations can predict key structural parameters such as bond lengths and angles with high accuracy, often showing good agreement with experimental data where available. rad-proceedings.org

For a molecule like 1-(3-Iodobenzyl)-1H-1,2,4-triazole, a DFT study would typically begin by optimizing the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, a variety of properties can be calculated. These calculations form the basis for further analyses like Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) mapping. nih.gov DFT has been successfully used to study the tautomerism in substituted 1,2,4-triazoles, revealing how different substituents influence the stability of various tautomeric forms (N1-H, N2-H, and N4-H). researchgate.net

Table 1: Illustrative Data Obtainable from DFT Calculations for a Triazole Derivative

This table is illustrative and based on typical values for related compounds, not specific experimental data for this compound.

| Parameter | Description | Typical Calculated Value Range |

|---|---|---|

| N1-N2 Bond Length | The distance between the N1 and N2 atoms in the triazole ring. | 1.37 - 1.38 Å rad-proceedings.org |

| N4-C5 Bond Length | The distance between the N4 and C5 atoms in the triazole ring. | 1.32 - 1.35 Å rad-proceedings.org |

| C5-N1-C2 Bond Angle | The angle formed by atoms C5, N1, and C2 within the triazole ring. | 103° - 109° rad-proceedings.org |

| Total Energy | The total electronic energy of the molecule in its ground state. | Varies based on basis set |

| Dipole Moment | A measure of the overall polarity of the molecule. | Varies based on conformation |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap implies higher reactivity. FMO analysis is crucial for predicting how a molecule like this compound might interact with other molecules or biological targets. dnu.dp.uaresearchgate.net

Table 2: Representative FMO Data from DFT Calculations on a Triazole Derivative

This table is for illustrative purposes. Values are representative and not specific to this compound.

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (ELUMO - EHOMO) | 4.5 to 6.5 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. It is used to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential, typically colored red, are associated with lone pairs of electrons and are susceptible to electrophilic attack. Regions of positive potential, colored blue, are electron-deficient and are sites for nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the triazole ring, highlighting their ability to act as hydrogen bond acceptors. researchgate.net The hydrogen atoms, in contrast, would exhibit positive potential. This information is invaluable for predicting non-covalent interactions, such as how the molecule might orient itself within the active site of a protein. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound involves identifying the molecule's preferred three-dimensional shapes, or conformers. The molecule has rotational freedom around the single bonds connecting the benzyl (B1604629) group to the methylene (B1212753) bridge and the methylene bridge to the triazole ring. This analysis helps determine the lowest energy (most stable) conformation.

Molecular Dynamics (MD) simulations build upon this by simulating the movement of atoms and molecules over time, providing a dynamic view of the molecule's behavior. tandfonline.com MD simulations are used to assess the stability of a ligand-protein complex, showing how the interactions change over a set period, often on the nanosecond scale. frontiersin.orgfrontiersin.org By placing the molecule in a simulated environment (e.g., water), researchers can observe its flexibility, conformational changes, and interactions with its surroundings. tandfonline.comnih.gov Key metrics from MD simulations, such as the Root Mean Square Deviation (RMSD), can indicate the stability of the molecule or a ligand-receptor complex throughout the simulation period. frontiersin.orgfrontiersin.org

Molecular Docking Simulations for Predictive Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. mdpi.comnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target. The process involves placing the ligand in the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. cyprusjmedsci.comnih.gov

For this compound, docking studies could be performed against various protein targets to predict its potential biological activity. The results would show the most likely binding pose and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the iodine atom), that stabilize the complex. frontiersin.orgcyprusjmedsci.com

Ligand-Protein Binding Affinity Prediction

A primary output of molecular docking is the prediction of ligand-protein binding affinity, often expressed as a binding energy (e.g., in kcal/mol). frontiersin.orgmdpi.com A lower (more negative) binding energy generally suggests a more stable ligand-protein complex and a higher predicted affinity. nih.gov These predicted affinities help in prioritizing compounds for further experimental testing. Studies on other triazole derivatives have successfully used docking to predict binding affinities against targets like kinases, enzymes involved in gout, and microbial enzymes. frontiersin.orgmdpi.com The binding free energy can be further refined using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations performed on trajectories from MD simulations. cyprusjmedsci.com

Table 3: Illustrative Molecular Docking Results for a Triazole Ligand

This table is a generalized example and does not represent specific results for this compound.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|---|

| Xanthine Oxidase | 3NVY | -8.4 | HIS 99, ARG 29, ILE 91 frontiersin.org | Hydrogen bond, Halogen bond frontiersin.org |

| c-Kit Tyrosine Kinase | 1T46 | -8.1 | CYS 673, GLU 640, THR 670 | Hydrogen bond, Hydrophobic |

| CYP51 (Lanosterol 14α-demethylase) | 5V5Z | -9.2 | Y132, L376, S378 frontiersin.org | Hydrophobic, Heme coordination frontiersin.org |

| MCR-1 | 5LRM | -7.9 | THR285, GLU246, HIS466 | Hydrogen bond, Electrostatic cyprusjmedsci.com |

Identification of Putative Biological Targets

Computational methods, particularly molecular docking and reverse docking, are instrumental in identifying the potential biological targets of novel compounds. For the 1,2,4-triazole scaffold, these in silico approaches have identified several putative targets, suggesting a wide range of pharmacological activities. nih.gov

Key biological targets identified for various 1,2,4-triazole derivatives include:

Enzymes in microbial biosynthesis: One of the most well-established targets for triazole compounds is lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway of fungi. nih.govnih.gov Inhibition of this enzyme disrupts fungal cell membrane integrity, leading to antifungal effects. nih.gov

Antitubercular targets: For antitubercular activity, Mycobacterial membrane protein large 3 (MmpL3) has been identified as a potential target. johnshopkins.edu MmpL3 is essential for the transport of mycolic acids, key components of the mycobacterial cell wall. johnshopkins.edu Another identified target in M. tuberculosis is Lipoate biosynthesis protein B (LipB). researchgate.net Cytochrome P450 CYP121 is also a known target for 1,2,4-triazole derivatives with antimycobacterial properties. mdpi.com

Inflammation and Cancer-related enzymes: Cyclooxygenase-2 (COX-2) is a key enzyme in inflammation and has been identified as a target for 1,2,4-triazole Schiff base derivatives. nih.gov In cancer, c-Met kinase and aromatase are other putative targets for which triazole derivatives have shown inhibitory potential. nih.govnih.gov

Neuroprotection-related targets: In the context of neuroprotection, 1,2,4-triazole derivatives have been studied for their ability to chelate iron, scavenge reactive oxygen species (ROS), and modulate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov

These findings suggest that this compound could potentially interact with a similar range of targets, warranting further investigation into its antifungal, antibacterial, anti-inflammatory, and anticancer activities.

Binding Mode and Interaction Profiling

Molecular docking studies provide detailed insights into how a ligand binds within the active site of its target protein. The 1,2,4-triazole ring is a key pharmacophore capable of forming various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and dipole-dipole interactions, which are crucial for high-affinity binding to biological receptors. nih.govpensoft.net

Studies on various 1,2,4-triazole derivatives have revealed common interaction patterns:

Interaction with COX-2: Docking studies of 1,2,4-triazole Schiff bases with the COX-2 active site showed interactions involving hydrogen bonding and hydrophobic contacts. These compounds can position themselves within the hydrophobic pocket and near the mouth of the active site, mimicking the binding of known selective inhibitors like Celecoxib. nih.gov

Interaction with Antitubercular Targets: In silico analysis of 1,2,4-triazole derivatives with Lipoate protein B (LipB) from M. tuberculosis showed strong binding affinities, with some compounds forming hydrogen bonds and hydrophobic interactions with the target's active site residues. researchgate.net Docking of potent derivatives into the P450 CYP121 enzyme revealed hydrogen bonds with residues such as VAL82 and ASN85. mdpi.com

Interaction with Fungal CYP51: The antifungal activity of triazoles is often attributed to the coordination of one of the triazole nitrogen atoms with the heme iron atom in the active site of CYP51, alongside other hydrophobic and hydrogen bond interactions with surrounding amino acid residues. nih.gov

Interaction with Aromatase: For anticancer applications, docking studies showed that 1,2,4-triazole derivatives can bind to the active site of the aromatase enzyme, a key target in hormone-dependent breast cancer. nih.gov

The table below summarizes the binding interactions for representative 1,2,4-triazole derivatives with their putative targets.

| Derivative Class | Target Protein | Key Interacting Residues | Type of Interaction |

| 1,2,4-Triazole-Thiones | P450 CYP121 | VAL82, ASN85, HEME | Hydrogen Bond, Metal Contact |

| 1,2,4-Triazole Schiff Bases | Cyclooxygenase-2 (COX-2) | - | Hydrogen Bond, Hydrophobic |

| 1,2,4-Triazole Derivatives | Lipoate protein B (LipB) | - | Hydrogen Bond, Hydrophobic |

| 1,2,4-Triazole Derivatives | Aromatase (CYP19A1) | - | Hydrogen Bond, Hydrophobic |

Data synthesized from multiple studies on various 1,2,4-triazole derivatives. researchgate.netmdpi.comnih.govnih.gov

For this compound, the iodobenzyl group would likely engage in significant hydrophobic and potentially halogen-bonding interactions within a target's binding pocket, while the triazole moiety would be available to form critical hydrogen bonds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. rsc.org These models are valuable for predicting the activity of new compounds and for optimizing lead structures. kashanu.ac.ir

Several QSAR studies have been successfully performed on series of 1,2,4-triazole derivatives to understand their antimicrobial, antidiabetic, and antimalarial activities. rsc.orgkashanu.ac.irjmaterenvironsci.com

Model Development: These studies typically involve calculating a wide range of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecular structure, such as constitutional (e.g., molecular weight), topological (e.g., edge adjacency indices), and 3D properties (e.g., GETAWAY, 3D-MoRSE). kashanu.ac.ir Multiple Linear Regression (MLR) is then commonly used to build the QSAR model, which takes the form of an equation relating the most relevant descriptors to the observed biological activity. rsc.orgkashanu.ac.ir

Predictive Power: The statistical quality and predictive power of the QSAR models are assessed using parameters like the correlation coefficient (R²), cross-validated correlation coefficient (q²), and external validation. For a series of 28 antimicrobial 1,2,4-triazole derivatives, a QSAR study developed models with high correlation coefficients (approaching 0.900), indicating a strong correlation between the selected descriptors and the antimicrobial activity. kashanu.ac.ir Similarly, a QSAR model for 1,2,4-triazolone derivatives as α-glucosidase inhibitors was successfully developed, showing a high correlation between experimental and predicted activities. rsc.orgresearchgate.net

Interpretation: The resulting QSAR models provide insights into which structural features are most important for biological activity. For example, in a 3D-QSAR study on antimalarial triazole-quinine derivatives, the model indicated that steric interactions were more critical than electrostatic interactions for the observed activity. jmaterenvironsci.com For cyclooxygenase-2 inhibitors, 3D-QSAR models highlighted the necessity of the triazole and thiazole/oxazole scaffolds for activity. nih.gov

The table below presents key parameters from a representative QSAR study on antimicrobial 1,2,4-triazole derivatives.

| QSAR Model Parameter | Value | Significance |

| Number of Compounds | 28 | The size of the dataset used to build the model. |

| Statistical Method | Multiple Linear Regression (MLR) | The regression technique used to correlate descriptors with activity. |

| Key Descriptor Classes | Edge adjacency indices, GETAWAY, 3D-MoRSE, Constitutional | Examples of molecular properties found to be important for activity. |

| Correlation Coefficient (R²) | ~0.900 | Indicates a strong linear relationship between predicted and observed activity. |

Data from a QSAR study on antimicrobial 1,2,4-triazole derivatives. kashanu.ac.ir

These examples demonstrate that QSAR is a powerful tool for the rational design of new 1,2,4-triazole derivatives. A similar approach could be applied to a series of compounds including this compound to predict its activity and guide the synthesis of more potent analogues.

In Vitro Biological and Pharmacological Investigations of 1 3 Iodobenzyl 1h 1,2,4 Triazole

Enzyme Inhibition Studies

No specific enzyme inhibition data for 1-(3-Iodobenzyl)-1H-1,2,4-triazole was found in the reviewed literature. The potential for this compound to act as an enzyme inhibitor is inferred from the well-documented activities of other 1,2,4-triazole (B32235) derivatives.

Demethylase Inhibition (e.g., CYP51)

There are no published studies detailing the inhibitory activity of this compound against demethylase enzymes such as cytochrome P450 14α-demethylase (CYP51).

The 1,2,4-triazole ring is a core structural feature of many potent antifungal agents that function by inhibiting CYP51, a critical enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. The nitrogen atom at position 4 of the triazole ring coordinates with the heme iron atom in the active site of CYP51, disrupting its function and leading to fungal cell growth inhibition. The nature and substitution pattern of the side chains attached to the triazole core significantly influence the potency and spectrum of activity. Therefore, investigations into the CYP51 inhibitory potential of this compound would be a logical step in assessing its potential as an antifungal agent.

Elastase Inhibitory Activity

Specific data on the elastase inhibitory activity of this compound are not available in the current scientific literature. Research into related heterocyclic compounds has shown that triazole derivatives can be designed to inhibit elastase, but no studies have focused on this specific molecule.

Other Specific Enzyme Targets

No studies were identified that evaluated the inhibitory effect of this compound on other specific enzyme targets. The 1,2,4-triazole scaffold has been incorporated into inhibitors for a diverse range of enzymes, including:

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

α-Glucosidase

Urease and Lipoxygenase (LOX)

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

Aromatase

The broad inhibitory potential of the 1,2,4-triazole class suggests that this compound could be a candidate for screening against various enzymatic targets, but such research has not yet been published.

Receptor Binding Assays

A review of the literature yielded no receptor binding assays or affinity data for this compound. The ability of various substituted triazoles to bind to specific receptors is an active area of drug discovery, but this particular compound has not been a subject of such published studies.

Cellular Activity Assessments (In Vitro)

Antimicrobial Activity (Bacteria, Fungi)

There is no specific published data detailing the in vitro antimicrobial activity of this compound against bacterial or fungal strains.

The 1,2,4-triazole nucleus is a well-established pharmacophore in antimicrobial drug discovery. Compounds containing this moiety are known to possess potent and broad-spectrum activity against various pathogens. For instance, many derivatives have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria. In the realm of antifungal research, 1,2,4-triazoles are a cornerstone, with many clinically used drugs being derivatives of this scaffold. Their primary mechanism of antifungal action is the inhibition of CYP51, as mentioned previously. Given the established antimicrobial profile of this chemical class, evaluating the specific minimum inhibitory concentrations (MICs) of this compound against a panel of clinically relevant bacteria and fungi would be necessary to determine its potential in this area.

Anticancer Activity in Cell Lines

The 1,2,4-triazole core is a constituent of many compounds investigated for their anticancer properties. ekb.egresearchgate.net Derivatives have demonstrated cytotoxic effects against a variety of human cancer cell lines, suggesting that this compound may also possess antiproliferative capabilities. The anticancer activity of triazole compounds is often attributed to their ability to interfere with cellular processes essential for cancer cell growth and survival.

For instance, various Schiff bases derived from 3-amino-1H-1,2,4-triazole have shown effective anticancer activity against liver (HepG2), colon (HCT-116), and breast (MCF-7) cancer cell lines. researchgate.net Further studies on other derivatives have confirmed cytotoxic potential against cell lines such as HeLa (cervical cancer) and A549 (lung cancer). scielo.org.mx One study on chromone-derived triazolethiones identified a compound with high anticancer activity against the HCT 116 colon cancer cell line, recording an IC₅₀ value of 4.363 μM. ekb.eg Another series of 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones also showed promising activity against MCF-7 and Hela cell lines, with IC₅₀ values as low as 6.43 µM and 5.6 µM, respectively. scielo.org.mx The inclusion of a 3-bromophenylamino moiety at the C3 position of the triazole ring has been noted as beneficial for cytotoxic activity. nih.gov These findings highlight the potential of the 1,2,4-triazole scaffold as a basis for developing new anticancer agents.

Table 1: In Vitro Anticancer Activity of Selected 1,2,4-Triazole Derivatives

Antioxidant Activity

Synthetic compounds like 1,2,4-triazoles are of significant interest for their antioxidant properties, which enable them to counteract the damaging effects of free radicals in the body. The overproduction of free radicals contributes to oxidative stress, a process implicated in aging and various diseases. The 1,2,4-triazole scaffold is a key feature in many molecules investigated for their ability to scavenge free radicals.

The antioxidant effect of triazole derivatives has been demonstrated in various in vitro assays. For example, certain Schiff bases derived from 4-amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione have been identified as potent antioxidant agents. ekb.eg Studies on catechol-substituted triazoles have also shown pronounced antiradical activity in tests involving ABTS•+ radicals. These compounds also exhibit inhibitory effects on lipid peroxidation, a key process of oxidative damage.

Anti-inflammatory Mechanisms (In Vitro)

Compounds containing the 1,2,4-triazole moiety have been shown to exhibit anti-inflammatory activity through various in vitro mechanisms. These mechanisms often involve the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX-1 and COX-2), and the modulation of pro-inflammatory cytokine levels.

The anti-inflammatory effects of some triazole derivatives are attributed to the inhibition of the COX-2 enzyme, which is responsible for the synthesis of inflammatory mediators like prostaglandins. ekb.eg For example, certain 1,2,4-triazole-conjugated 1,3,4-thiadiazole (B1197879) hybrids have demonstrated strong inhibition of both COX-1 (approximately 50%) and COX-2 (approximately 70%). Furthermore, studies on N-substituted-1,2,4-triazole derivatives have shown they can reduce the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated cells. One study found that naphtho-triazole derivatives were particularly potent in inhibiting TNF-α production.

Table 2: In Vitro Anti-inflammatory Activity of Selected 1,2,4-Triazole Derivatives

Anti-urease Activity

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a significant virulence factor for several pathogenic microorganisms, including Helicobacter pylori. The inhibition of urease is a key therapeutic strategy against infections caused by these organisms. The 1,2,4-triazole scaffold is a prominent feature in many potent urease inhibitors. nih.gov

Derivatives of researchgate.nettriazolo[3,4-b] ekb.egresearchgate.netthiadiazole have demonstrated outstanding urease inhibition, with some compounds showing IC₅₀ values as low as 0.87 µM, significantly more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 22.54 µM). Kinetic studies have revealed that these compounds can act as competitive inhibitors of the urease enzyme. The favorable properties of the triazole ring, such as its ability to participate in hydrogen bonding, contribute to its effectiveness as an anti-urease agent.

Table 3: Urease Inhibitory Activity of Selected Triazole Derivatives

Other in vitro Biological Activities

The versatile 1,2,4-triazole scaffold has been incorporated into molecules exhibiting a wide array of other biological activities, including antifungal, antibacterial, and antiviral properties. ekb.eg

Antifungal Activity: The triazole ring is a pharmacophore in several clinically used antifungal agents like fluconazole (B54011) and itraconazole (B105839). Novel benzyl-containing triazole derivatives have been synthesized and shown to be effective against various human pathogenic fungi.

Antibacterial Activity: Thione-substituted 1,2,4-triazoles and their derivatives have been reported to possess antibacterial properties.

Antiviral Activity: The 1,2,4-triazole core is also found in compounds with anti-HIV activity. ekb.eg

Serine Hydrolase Inhibition: A class of inhibitors known as 1,2,3-triazole ureas has been found to be ultrapotent, in vivo-active inhibitors of serine hydrolases, a diverse class of enzymes with many biological functions.

Mechanistic Investigations at the Molecular and Cellular Level (In Vitro)

Cell Cycle Modulation (In Vitro)

A key mechanism underlying the anticancer activity of many compounds is the disruption of the cell cycle, leading to arrest at specific phases and preventing cell proliferation. Several studies have shown that 1,2,4-triazole derivatives can induce cell cycle arrest in cancer cells.

For instance, synthetic 1,2,4-triazole-3-carboxamides have been shown to cause a significant antiproliferative effect in leukemia cell lines by inducing cell cycle arrest. Research on other triazole derivatives has demonstrated the ability to arrest the cell cycle at the G2/M phase in A431 epidermoid carcinoma cells. scielo.org.mx This modulation of the cell cycle represents a critical pathway through which these compounds exert their antiproliferative effects, ultimately leading to apoptosis or programmed cell death.

Tubulin Polymerization Inhibition (In Vitro)

Following a comprehensive review of scientific literature, no specific studies detailing the in vitro tubulin polymerization inhibition activity of the chemical compound This compound were found.

Research on the biological activities of various substituted 1,2,4-triazole derivatives is extensive, with many compounds demonstrating significant pharmacological potential, including anticancer effects. researchgate.netnih.govresearchgate.netnih.govnih.gov Some triazole-containing compounds have been identified as inhibitors of tubulin polymerization, a key mechanism for inducing cell cycle arrest and apoptosis in cancer cells. However, specific experimental data and detailed research findings on the tubulin polymerization inhibition assay for this compound are not available in the public domain based on the conducted search.

General studies on other 1,2,4-triazole derivatives have explored their cytotoxic potential against various cancer cell lines, such as HeLa, A-549, and MCF-7. nih.govnih.govnih.gov The mechanisms of action for these related compounds can vary, with some acting as aromatase inhibitors. nih.govnih.gov While the broader class of triazoles has been a subject of interest in anticancer research researchgate.netsemanticscholar.org, this has not extended to published studies on the specific tubulin interaction of the 3-iodobenzyl substituted variant.

Therefore, no data tables or detailed research findings regarding the tubulin polymerization inhibition of this compound can be provided.

Structure Activity Relationship Sar and Structural Optimization of 1 3 Iodobenzyl 1h 1,2,4 Triazole Derivatives

Impact of Substitutions on the 1,2,4-Triazole (B32235) Ring

The 1,2,4-triazole ring is a key pharmacophore in many biologically active compounds, and its substitution pattern significantly influences the molecule's properties. frontiersin.orgmdpi.com Both 1,2,3- and 1,2,4-triazoles can accommodate a wide array of substituents, which allows for the creation of diverse molecular libraries for screening. frontiersin.org

Research on various 1,2,4-triazole derivatives has shown that introducing different functional groups onto the triazole ring can modulate biological activity. For instance, the introduction of mercapto, thione, or thio groups has been a common strategy in the development of antimicrobial agents. nih.gov In some series, the formation of Schiff base derivatives from 4-amino-1,2,4-triazoles has yielded compounds with notable pharmacological activities. mdpi.com The subsequent reduction of the imino group in these Schiff bases can lead to secondary amines that may exhibit different or enhanced biological profiles. mdpi.com

In the context of anticancer research, modifications at the N-4 position of the triazole ring have been explored. While substituting this position with methyl or ethyl groups did not always lead to significant changes in activity, the introduction of an aromatic phenyl ring has been shown to be a viable strategy for derivatization. acs.orgnih.gov Furthermore, studies on betulinic acid derivatives containing a 1,2,3-triazole moiety indicated that substitution at the C-4 position of the triazole ring with a hydroxymethyl group was favorable for activity, whereas aromatic or heteroaromatic moieties at the same position were detrimental. nih.gov This highlights the sensitivity of the SAR to the specific scaffold and the position of substitution on the triazole ring.

Table 1: Impact of Substitutions on the Triazole Ring

| Parent Scaffold | Substitution on Triazole Ring | Observed Effect on Activity | Reference |

| 1,2,4-Triazole | Mercapto/Thione/Thio groups | Often associated with antibacterial properties. | nih.gov |

| 4-Amino-1,2,4-triazole | Formation of Schiff bases | Resulting derivatives show pharmacological activities. | mdpi.com |

| Benzimidazole-triazole | Phenyl ring at N-4 position | A strategy to create derivatives with anticandidal activity. | acs.orgnih.gov |

| Betulinic acid-1,2,3-triazole | Hydroxymethyl at C-4 | Favorable for anticancer activity. | nih.gov |

| Betulinic acid-1,2,3-triazole | Aromatic/Heteroaromatic at C-4 | Detrimental to anticancer activity. | nih.gov |

Influence of Substitutions on the Benzyl (B1604629) Moiety

The substituted benzyl group is a critical component that contributes significantly to the interaction of these molecules with their biological targets. acs.orgnih.gov Modifications to the aromatic ring, including the position and nature of the substituents, can drastically alter the electronic and steric properties of the entire molecule, thereby influencing its activity.

The position of the iodine atom on the benzyl ring is a key determinant of biological activity. The parent compound, 1-(3-Iodobenzyl)-1H-1,2,4-triazole, features iodine at the meta position. The existence of isomers such as 1-(2-Iodobenzyl)-1H-1,2,4-triazole and the corresponding 4-iodo derivative allows for a systematic investigation of the effect of iodine's location. smolecule.com Studies on other halogenated heterocyclic systems, like benzotriazoles, have demonstrated that the substitution pattern is critical for activity. For instance, in a series of brominated benzotriazoles, halogen atoms at positions 5 and 6 resulted in stronger inhibition of protein kinase CK2 compared to substitutions at positions 4 and 7, which are closer to the triazole ring. researchgate.net This suggests that the spatial relationship between the halogen and the heterocyclic core is crucial for molecular interactions. The chemical reactivity can also be influenced by positional isomerism, as seen in ortho azido/nitro substituted derivatives, which can undergo unique domino reactions. rsc.org

Halogens are common substituents in medicinal chemistry, and their effects on activity are well-documented. In many series of triazole derivatives, the presence and nature of a halogen on the benzyl or phenyl ring play a pivotal role in determining potency.

SAR studies on xanthotoxin-linked 1,2,3-triazoles revealed that electron-withdrawing groups, including halogens, at the para-position of the benzyl moiety generally enhanced antitumor activity. nih.gov The observed order of potency was p-CF3 > p-Cl > p-F. nih.gov In another study, a derivative with a para-bromine on the phenyl ring was found to be the most active against the A549 lung cancer cell line. nih.gov Similarly, for a series of butane-1,4-dione derivatives, substitution with bromine and chlorine at the para-position of the phenyl rings was found to be productive. nih.gov Research on antifungal triazoles also indicated that substituting a halogen at the third position of a side chain resulted in better activity against Microsporum gypseum. nih.gov

Table 2: Influence of Halogen Substituents on the Aromatic Ring

| Parent Series | Halogen Substitution | Position | Observed Effect on Activity | Reference |

| Xanthotoxin-linked 1,2,3-triazoles | -CF3, -Cl, -F | para | Enhanced antitumor activity (p-CF3 > p-Cl > p-F). | nih.gov |

| Celastrol-linked 1,2,3-triazoles | -Br | para | Most active against A549 cancer cells. | nih.gov |

| Butane-1,4-dione derivatives | -Br, -Cl | para | Favorable for cytotoxic activity. | nih.gov |

| 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols | Halogen | 3-position of side chain | Better antifungal activity against M. gypseum. | nih.gov |

Besides halogens, other substituents on the benzyl ring can significantly impact biological activity. The introduction of both electron-donating and electron-withdrawing groups has led to potent derivatives.

For instance, research on bergenin-based triazoles showed that derivatives with either electron-donating groups (like 4-methyl, 4-ethyl, 4-tert-butyl) or electron-withdrawing groups (like 4-methoxy, 4-fluoro, 4-nitrile, 4-nitro) on the benzene (B151609) ring were more effective than the unsubstituted analog. nih.gov In another study, the presence of a phenolic hydroxyl group at the ortho position of the benzyl ring was found to be beneficial for vasorelaxing activity in a series of 1,2,3-triazole derivatives. nih.gov Conversely, studies on the hydrogenolysis of benzyl-protected groups indicated that electron-donating substituents like methyl and methoxy (B1213986) groups on the benzene ring could suppress the reaction, an effect attributed to electronic properties rather than steric hindrance. researchgate.net

Linker Modifications and Their Activity Implications

The linker connecting the triazole and the benzyl moieties, typically a methylene (B1212753) (-CH2-) group, can also be a target for modification to optimize activity. The length and flexibility of this linker can influence the spatial orientation of the key pharmacophoric groups.

The effect of modifying the linker length can be highly dependent on the specific molecular scaffold. For example, in one series of compounds, increasing the carbon chain length of the linker between the triazole and the substituted benzene ring was found to reduce activity. nih.gov However, in a different series of triazole derivatives, elongating the alkylsulfanyl chain at the 3-position of the triazole ring led to a significant increase in antiproliferative activity against certain cancer cell lines. nih.gov In the development of itraconazole (B105839) analogues, the triazolone side chain was removed and replaced with an amide linker to attach different scaffolds, demonstrating a strategy of significant linker modification. acs.org These findings suggest that there is no universal rule for linker modification, and the optimal linker must be determined empirically for each class of compounds.

Development of Analogues and Homologues

The development of analogues and homologues of this compound is a standard approach to explore the SAR and identify candidates with improved properties. frontiersin.org This involves the synthesis of a library of related compounds with systematic variations in their structure.

Strategies for generating analogues include:

Substitution on the triazole ring : Introducing various substituents at different positions of the 1,2,4-triazole ring. mdpi.comnih.gov

Modification of the benzyl moiety : Systematically altering the substituents on the benzyl ring, including changing the halogen, its position, or introducing other functional groups. nih.govnih.gov

Linker modification : Varying the length, rigidity, and chemical nature of the linker between the triazole and benzyl groups. nih.govacs.org

Bioisosteric replacement : Replacing parts of the molecule with other groups that have similar physical or chemical properties. For example, replacing a benzene ring with a heterocycle. nih.gov

Hybridization : Combining the this compound scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. nih.gov

Through such systematic modifications, researchers can build a comprehensive understanding of the SAR, leading to the rational design of more potent and selective therapeutic agents.

Potential Applications in Chemical Biology and Lead Compound Identification

Application as Biochemical Probes

The unique structure of 1-(3-Iodobenzyl)-1H-1,2,4-triazole makes it a prime candidate for development into a biochemical probe. The iodine atom on the benzyl (B1604629) ring is a particularly useful feature. It can serve as a "heavy atom" to aid in the structure determination of protein-ligand complexes via X-ray crystallography.

Furthermore, the iodine atom can be readily substituted with a radioisotope, such as Iodine-125, to create a radiolabeled version of the molecule. Such radioligands are invaluable tools in chemical biology for quantitative binding assays, autoradiography studies in tissues, and for tracking the molecule's interaction with its biological targets.

The development of selective chemical probes is crucial for dissecting complex biological processes. For instance, 1,2,3-triazole ureas have been successfully developed as irreversible inhibitors for serine hydrolases, and their modification into tagged probes was essential for identifying their targets in living systems. nih.gov This highlights the general utility of the triazole scaffold in probe development. By modifying the this compound scaffold with reporter tags (like biotin (B1667282) or fluorescent dyes), often via reactions at the iodinated position, researchers can create tailored probes to investigate enzyme activity and target engagement. nih.gov

Role in Target Identification and Validation Studies

Identifying the specific molecular targets of a bioactive compound is a critical step in drug discovery. This compound can be instrumental in this process. A common strategy involves converting the compound into a probe for use in Activity-Based Protein Profiling (ABPP) or affinity purification-mass spectrometry.

By attaching a biotin tag to the molecule, often by replacing the iodine via a cross-coupling reaction, a high-affinity probe can be synthesized. This biotinylated probe can be incubated with cell lysates or living cells, where it binds to its protein targets. The probe-protein complexes can then be captured using streptavidin-coated beads, isolated, and the identity of the bound proteins determined by mass spectrometry. This approach has been effectively used to identify the targets of various inhibitors. nih.gov

Moreover, the iodine atom itself can be part of a photo-reactive group, enabling photoaffinity labeling. Upon exposure to UV light, the probe forms a covalent bond with its target protein, allowing for robust identification. Validating that a protein is the true target of a compound's action is essential, and the use of such specifically designed probes derived from this compound provides a direct method for confirming these interactions within a native biological context.

Contribution to Novel Chemical Scaffolds

The 1,2,4-triazole (B32235) ring is a cornerstone in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic activities, including antifungal and anticancer agents. nih.govnih.gov The structure of this compound serves as an excellent starting point for generating novel chemical scaffolds through synthetic diversification.

The carbon-iodine bond on the benzyl ring is a key site for synthetic elaboration. It is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide array of different chemical groups (e.g., aryl, alkyl, alkynyl moieties), rapidly generating a library of diverse analogs. This strategy is fundamental to exploring the structure-activity relationship (SAR) and discovering compounds with new or improved biological activities. biorxiv.org

For example, research on inhibitors of HIV-1 reverse transcriptase has explored substitutions at various positions on the triazole ring to develop novel scaffolds. nih.gov Similarly, modifying the benzyl portion of this compound can lead to new classes of compounds with unique pharmacological profiles, potentially targeting enzymes like histone demethylase LSD1 or various protein kinases. nih.govmdpi.com

Preclinical Lead Optimization Strategies (excluding in vivo and clinical trials)

Once a lead compound is identified, preclinical lead optimization aims to refine its molecular structure to enhance its drug-like properties. creative-biostructure.com This iterative process involves synthesizing and testing new analogs to improve potency, selectivity, and physicochemical properties like solubility, while minimizing off-target effects. For a lead compound based on the this compound scaffold, optimization would focus on systematic modifications of its structure.

Structure-activity relationship (SAR) studies are central to this phase. Chemists synthesize analogs by altering specific parts of the molecule and evaluate their effects on in vitro activity. For this scaffold, modifications would typically involve:

Substitution on the Benzyl Ring: Replacing the iodine with various other functional groups (e.g., chloro, methyl, methoxy (B1213986), cyano) to probe electronic and steric effects on target binding.

Positional Isomerism: Moving the substituent to the ortho- or para- positions of the benzyl ring to optimize the interaction with the target's binding pocket.

Scaffold Hopping: Replacing the benzyl ring with other aromatic or heterocyclic systems to discover entirely new chemical equity.

A systematic study on tankyrase inhibitors based on a 1,2,4-triazole core demonstrated how modifying side-groups led to compounds with picomolar inhibitory activity in cellular assays and improved solubility. nih.govnih.gov The table below illustrates a hypothetical SAR study for a series of benzyl-triazole analogs, showing how different substituents on the benzyl ring could influence inhibitory potency against a hypothetical enzyme target.

| Analog | Substitution on Benzyl Ring (R) | In Vitro Activity (IC50, µM) vs. Target Kinase |

|---|---|---|

| 1 | 3-Iodo (Lead Compound) | 5.3 |

| 2 | 3-Chloro | 2.1 |

| 3 | 3-Trifluoromethyl | 0.8 |

| 4 | 3-Cyano | 1.5 |

| 5 | 4-Chloro | 7.8 |

| 6 | H (unsubstituted) | 15.2 |

This table is for illustrative purposes only and represents a typical outcome of an SAR study during lead optimization.

These in vitro studies are critical for selecting a small number of highly promising candidates to advance into further preclinical testing, ensuring that resources are focused on compounds with the highest potential for success. altasciences.com

Q & A

Basic Research Questions

Q. What are the synthetic routes for 1-(3-Iodobenzyl)-1H-1,2,4-triazole, and what factors influence yield optimization?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving iodobenzyl halides and 1,2,4-triazole derivatives. For example, describes a one-pot synthesis using NaOH for analogous triazoles, achieving yields >70% under reflux conditions. Key variables include solvent polarity (e.g., DMF vs. ethanol), temperature control (80–120°C), and stoichiometric ratios of reactants. Purification often involves column chromatography with silica gel and ethyl acetate/hexane mixtures .

Q. How can the structural identity of this compound be confirmed?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR : H and C NMR to verify the iodobenzyl group (e.g., aromatic protons at δ 7.1–7.8 ppm) and triazole ring protons (δ 8.0–8.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak at m/z 285.08 (CHIN) .

- Elemental Analysis : Matching calculated and observed C, H, N percentages (±0.3% tolerance) .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Methodological Answer : Solubility is highly solvent-dependent. Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the triazole ring's polarity, while non-polar solvents (hexane) show limited dissolution. Stability tests in aqueous buffers (pH 4–9) indicate decomposition <5% over 24 hours at 25°C, but acidic conditions (pH <3) may cleave the triazole-iodobenzyl bond. Storage recommendations: inert atmosphere, desiccated, and protected from light .

Advanced Research Questions

Q. How does this compound interact with metal ions in coordination chemistry?

- Methodological Answer : The triazole ring’s nitrogen atoms act as ligands for metal coordination. demonstrates its use in forming cadmium sulfate complexes, where the triazole N3 atom coordinates with Cd, creating a distorted octahedral geometry. X-ray crystallography (e.g., CCDC deposition) reveals bond lengths of ~2.3 Å for Cd–N interactions. Such complexes are studied for catalytic or photoluminescent applications .

Q. What computational methods are employed to predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G+(d,p) level is used to calculate frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), electrostatic potential maps, and Mulliken charges. These predict reactivity sites (e.g., iodobenzyl group as electrophilic center) and solvatochromic behavior. MD simulations further assess conformational stability in solvents like methanol .

Q. What pharmacological mechanisms are hypothesized for this compound derivatives?

- Methodological Answer : Analogous triazoles ( ) inhibit cyclooxygenase-2 (COX-2) via competitive binding to the active site, with IC values <1 μM. Molecular docking (AutoDock Vina) suggests hydrophobic interactions between the iodobenzyl group and COX-2’s Val523/Phe518 residues. In vivo anti-inflammatory assays (e.g., carrageenan-induced edema) show 40–60% reduction in swelling at 10 mg/kg doses .

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The iodine atom facilitates Suzuki-Miyaura couplings with boronic acids under Pd catalysis (e.g., Pd(PPh), KCO, 80°C). Comparative studies with chloro/bromo analogs show faster reaction kinetics (t <2 hours vs. >6 hours for Cl). The bulky iodobenzyl group may sterically hinder ortho-substitution but enhances para-selectivity in electrophilic substitutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.